molecular formula C12H14ClNO3S B2778949 2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one CAS No. 852956-29-7

2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one

Cat. No.: B2778949
CAS No.: 852956-29-7
M. Wt: 287.76
InChI Key: MHHIIVWIJVCAPK-UHFFFAOYSA-N
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Description

2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.77 g/mol . This compound is characterized by the presence of a thiophene ring, a morpholine ring, and a chloroacetyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one typically involves the reaction of 2-chloroacetyl chloride with 5-(2-morpholin-4-yl-2-oxoethyl)thiophene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or ethers.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohols or ethers from the carbonyl group.

Scientific Research Applications

2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiophene and morpholine rings may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(thiophen-2-yl)ethan-1-one: Similar structure but lacks the morpholine ring.

    2-Chloro-1-(morpholin-4-yl)ethan-1-one: Similar structure but lacks the thiophene ring.

Uniqueness

2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one is unique due to the presence of both the thiophene and morpholine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(2-chloroacetyl)thiophen-2-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c13-8-10(15)11-2-1-9(18-11)7-12(16)14-3-5-17-6-4-14/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHIIVWIJVCAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(S2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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